molecular formula C42H72O36 B10825456 Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex

Cat. No.: B10825456
M. Wt: 1153.0 g/mol
InChI Key: BNABBHGYYMZMOA-PODAHUBWSA-N
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Description

The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex” is a polysaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds, followed by a hexose unit. This structure is characteristic of certain oligosaccharides and polysaccharides found in nature, particularly in starch and glycogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves enzymatic processes using glycosyltransferases or glycosidases. These enzymes catalyze the formation of alpha-1,4-glycosidic bonds between glucose units under controlled conditions. The reaction conditions often include optimal pH, temperature, and the presence of specific cofactors to ensure high yield and specificity.

Industrial Production Methods

Industrial production of such polysaccharides often employs microbial fermentation processes. Microorganisms like bacteria and fungi are genetically engineered to overproduce the desired enzymes, which then catalyze the synthesis of the polysaccharide in large bioreactors. The product is subsequently purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The compound undergoes hydrolysis in the presence of water and specific enzymes like alpha-amylase, breaking down into glucose units.

    Oxidation: It can be oxidized using reagents like periodate, which cleaves the glycosidic bonds and forms smaller aldehyde-containing fragments.

    Reduction: Reduction reactions can convert the aldehyde groups formed during oxidation back to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Hydrolysis: Enzymes like alpha-amylase, optimal pH (around 7), and temperature (37°C).

    Oxidation: Periodate, neutral pH, and room temperature.

    Reduction: Sodium borohydride, alkaline conditions, and low temperature.

Major Products

    Hydrolysis: Glucose units.

    Oxidation: Aldehyde-containing fragments.

    Reduction: Alcohol-containing fragments.

Scientific Research Applications

The compound has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Serves as a substrate to study enzyme kinetics and mechanisms of glycosidases.

    Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of biofuels and biodegradable plastics.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes that recognize and cleave alpha-1,4-glycosidic bonds. These enzymes, such as alpha-amylase, bind to the polysaccharide and catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process involves the formation of a glycosyl-enzyme intermediate and subsequent hydrolysis to release the product.

Comparison with Similar Compounds

Similar Compounds

    Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.

    Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.

    Glycogen: A branched polysaccharide with glucose units linked by alpha-1,4 and alpha-1,6-glycosidic bonds.

Uniqueness

The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Hex” is unique due to its specific sequence of six glucose units followed by a hexose unit, which may confer distinct structural and functional properties compared to other polysaccharides.

Properties

Molecular Formula

C42H72O36

Molecular Weight

1153.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30?,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

BNABBHGYYMZMOA-PODAHUBWSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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